Biological Activity Profile of 2-(1,2,4-Triazol-4-yl)-1H-Benzimidazole Derivatives
Biological Activity Profile of 2-(1,2,4-Triazol-4-yl)-1H-Benzimidazole Derivatives
Executive Summary
The fusion of benzimidazole and 1,2,4-triazole pharmacophores represents a high-priority scaffold in modern medicinal chemistry. This guide analyzes the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole class, a structural hybrid that exhibits potent antifungal , anticancer , and antimicrobial properties. By leveraging the bio-isosteric nature of the triazole ring and the privileged status of the benzimidazole nucleus, these derivatives demonstrate high affinity for enzymes such as Lanosterol 14α-demethylase (CYP51) and Epidermal Growth Factor Receptor (EGFR) . This document details the synthesis, structure-activity relationships (SAR), and validated experimental protocols for this chemical class.
Chemical Architecture & Synthesis Strategies
The Core Scaffold
The pharmacological efficacy of this class stems from the synergism between the benzimidazole ring (mimicking purine bases) and the 1,2,4-triazole ring (acting as a hydrogen bond acceptor/donor and metal coordinator). While direct N4-C2 linkage exists, the most biologically active derivatives often utilize a functional linker (hydrazide, thio-methylene, or methylene) to optimize binding pocket flexibility.
Synthetic Protocol: The Hydrazide Cyclization Route
The most robust method for generating diversity at the 2-position involves the cyclization of benzimidazole-2-carbohydrazides. This pathway allows for the introduction of various substituents on the triazole ring.
Step-by-Step Synthesis Workflow
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Formation of the Benzimidazole Core:
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React o-phenylenediamine with diethyl oxalate under reflux in 4N HCl to yield Ethyl 1H-benzimidazole-2-carboxylate .
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Hydrazide Conversion:
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Treat the ester with hydrazine hydrate (80%) in ethanol under reflux for 4–6 hours.
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Critical Control Point: Monitor TLC for the disappearance of the ester spot. Yields 1H-benzimidazole-2-carbohydrazide .
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Triazole Ring Closure (The Pellizzari/Einhorn-Brunner Adaptation):
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Method A (Thiol derivatives): React the hydrazide with carbon disulfide (CS₂) and KOH in ethanol. Reflux for 12 hours, then acidify with HCl. This yields the 4-amino-5-mercapto-1,2,4-triazole derivative linked to benzimidazole.
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Method B (N-Substituted derivatives): React the hydrazide with an appropriate isothiocyanate (R-NCS) to form a thiosemicarbazide intermediate, followed by cyclization in NaOH.
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Figure 1: Divergent synthesis of 2-(1,2,4-triazolyl)benzimidazole derivatives via the hydrazide intermediate.
Biological Activity Profile
Antifungal Activity (Target: CYP51)
The primary therapeutic application of these derivatives is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. The N4 of the triazole ring coordinates with the heme iron in the enzyme's active site, blocking substrate binding.
Key Data:
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Most Active Compounds: Derivatives with electron-withdrawing groups (F, Cl) at the benzimidazole C5 position and a phenyl group on the triazole.
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Potency: MIC values often range from 0.97 to 12.5 µg/mL , comparable to Fluconazole.
| Compound ID | Benzimidazole Sub.[1][2][3][4] (R1) | Triazole Sub.[5][6][7] (R2) | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. glabrata |
| Ref (Fluconazole) | - | - | 1.95 | 3.9 |
| BZT-6b | 5-CN | 4-Methoxyphenyl | 1.95 | 0.97 |
| BZT-6i | 5-F | 4-Chlorophenyl | 3.9 | 0.97 |
| BZT-6j | 5-Cl | 2,4-Dichlorophenyl | 1.95 | 0.97 |
Anticancer Activity (Target: EGFR & Apoptosis)
These derivatives exhibit significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines. The mechanism involves dual action:
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EGFR Kinase Inhibition: Competitive inhibition at the ATP binding site.
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Apoptosis Induction: Upregulation of Bax, downregulation of Bcl-2, and elevation of Reactive Oxygen Species (ROS).
Key Data:
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IC50 Values: Potent derivatives achieve IC50 < 10 µM.
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Selectivity: Higher toxicity toward cancer cells compared to normal fibroblasts (L929).
Structure-Activity Relationship (SAR)
The biological efficacy is strictly governed by the electronic and steric environment of the substituents.
SAR Analysis
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Benzimidazole Ring (Region A):
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Substitution at C5/C6 with electron-withdrawing groups (F, Cl, CN) significantly increases antimicrobial and antifungal potency due to enhanced lipophilicity and metabolic stability.
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Linker (Region B):
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A thio-methylene (-S-CH2-) or hydrazide (-CONH-) linker provides the necessary flexibility for the triazole to orient into the heme pocket of CYP51. Direct rigid linkage can reduce activity in some enzymatic targets.
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Triazole Ring (Region C):
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The 1,2,4-triazole isomer is superior to 1,2,3-triazole for heme coordination (N4 lone pair availability).
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N4-Aryl substitution: Essential for hydrophobic interactions within the active site channel. Ortho-substitution on this phenyl ring often improves activity due to steric locking.
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Figure 2: Structure-Activity Relationship (SAR) map highlighting critical regions for optimization.
Mechanism of Action: CYP51 Inhibition
The antifungal mechanism is the most well-characterized. The 1,2,4-triazole ring serves as the "warhead," while the benzimidazole acts as the "anchor."
Mechanistic Pathway:
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Entry: The drug diffuses through the fungal cell wall.
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Binding: The N4 nitrogen of the triazole binds covalently to the heme iron (Fe3+) of CYP51 (Lanosterol 14α-demethylase).
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Inhibition: This blocks the demethylation of lanosterol.
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Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol, leading to membrane rupture and cell death.
Figure 3: Mechanism of Action targeting Fungal CYP51.
Validated Experimental Protocols
MIC Determination (Broth Microdilution)
Standard: CLSI M27-A3 for Yeasts
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Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
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Dilution: Serial 2-fold dilutions in RPMI 1640 medium (final range 0.12–64 µg/mL).
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Inoculation: Add 100 µL of yeast suspension (approx. 1.5 × 10³ cells/mL) to 96-well plates containing drug.
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Incubation: Incubate at 35°C for 48 hours.
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Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to control.
MTT Cytotoxicity Assay
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Seeding: Seed cancer cells (e.g., A549) at 1 × 10⁴ cells/well in 96-well plates. Incubate 24h.
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Treatment: Treat with graded concentrations of the derivative for 48h.
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Staining: Add 20 µL MTT solution (5 mg/mL). Incubate 4h at 37°C.
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Solubilization: Dissolve formazan crystals in DMSO.
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Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
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Synthesis and Antifungal Activity
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Anticancer Evaluation
- Title: New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors.
- Source: ACS Omega, 2022.
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URL:[Link]
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General Synthesis & SAR
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Mechanism of Action Review
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